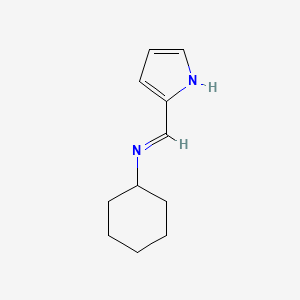
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds This compound is characterized by the presence of a cyclohexylamine moiety linked to a pyrrole ring through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between cyclohexanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and allowing the mixture to react under reflux conditions. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cyclohexanamine and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is attributed to its ability to chelate metal ions, which can interfere with the metal-dependent enzymes in microorganisms .
Comparaison Avec Des Composés Similaires
Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- can be compared with other Schiff bases and pyrrole derivatives:
Schiff Bases: Similar to other Schiff bases, it exhibits the characteristic imine group (C=N) and can undergo similar chemical reactions.
Pyrrole Derivatives: Compared to other pyrrole derivatives, it has a unique combination of a cyclohexylamine moiety and a pyrrole ring, which may confer distinct chemical and biological properties.
List of Similar Compounds
Propriétés
Numéro CAS |
274687-34-2 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N-cyclohexyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h4,7-10,12H,1-3,5-6H2 |
Clé InChI |
OVCJYDBGGPPSQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=CC2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


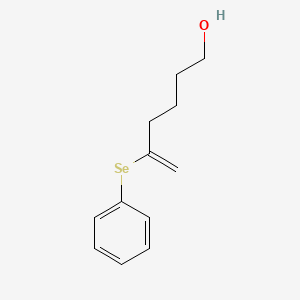
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
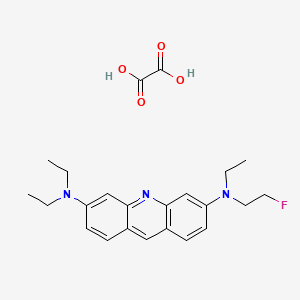
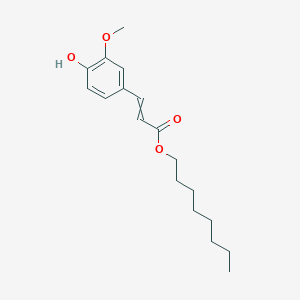
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
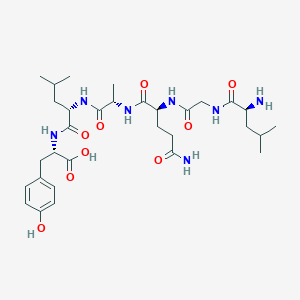
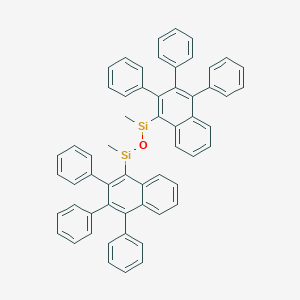
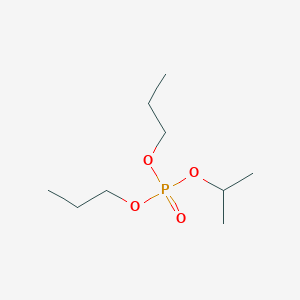
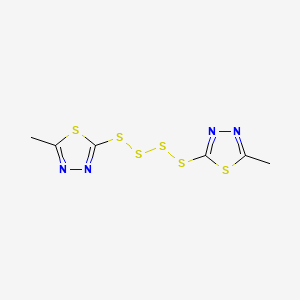
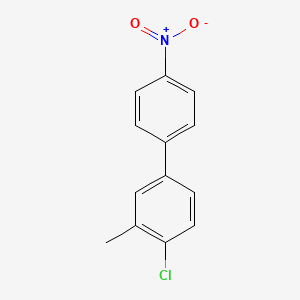
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
